(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(4-bromophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3/c21-15-11-9-14(10-12-15)13-22-17-6-2-1-5-16(17)20-23-18-7-3-4-8-19(18)24-20/h1-13H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTZOBVUAVBREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N=CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline typically involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with 4-bromobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is often heated to around 80-100°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromobenzylidene moiety may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Benzimidazole-Based Analogues
Key Observations :
- Substituent Effects : The 4-bromo group in the target compound contrasts with nitro or styryl groups in analogues, altering electronic properties (e.g., electron-withdrawing vs. electron-donating effects) and steric bulk .
- Linkage Diversity : The Schiff base in the target compound differs from thioether () or direct aryl attachments (), affecting conformational flexibility and binding modes .
Key Observations :
- Yield Variations : Styryl- and nitro-substituted derivatives () show moderate yields (56–68%), while simpler benzimidazole-aniline hybrids () achieve higher yields (89.3%) due to fewer synthetic steps .
- Solubility : The bromo substituent in the target compound likely enhances lipophilicity compared to nitro or hydrophilic groups, impacting pharmacokinetics .
Table 3: Antiproliferative and Antimicrobial Activities
Key Observations :
- Anticancer Potential: Styryl-substituted analogues () exhibit potent activity against lung (H460) and colorectal (HCT116) cancer cells, likely due to chalcone-mediated apoptosis induction. The target compound’s bromo group may enhance DNA intercalation but requires empirical validation .
- Antimicrobial Activity : Simple benzimidazole derivatives () show moderate antimicrobial effects, whereas Schiff base hybrids () prioritize antiviral targeting. The bromo substituent’s role in microbial membrane disruption remains unexplored .
Mechanistic and Target-Specific Differences
- DNA Interaction : Benzimidazole-Schiff base hybrids (e.g., ) intercalate DNA via planar aromatic systems, while nitro-substituted derivatives () may generate reactive oxygen species (ROS) .
- Enzyme Inhibition : The target compound’s bromo group could inhibit tyrosine kinases or tubulin polymerization, akin to styryl-chalcone hybrids .
Biological Activity
(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline, a compound featuring a benzimidazole moiety and a substituted aniline, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
1. Structural Overview
The compound is characterized by a benzimidazole ring, which is known for its pharmacological significance, linked to a 4-bromobenzylidene group. The structural formula can be represented as follows:
2. Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, research on related benzimidazole derivatives revealed notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N9 | 1.27 | Staphylococcus aureus |
| N18 | 4.53 | E. coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
These results suggest that the presence of the benzimidazole moiety enhances antimicrobial efficacy, likely due to its ability to interact with microbial cell structures.
3. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Compounds structurally similar to this benzimidazole derivative have shown promising results in inhibiting cancer cell proliferation.
Case Study: In Vitro Anticancer Screening
In vitro studies have reported IC50 values for related compounds against different cancer cell lines:
- HCT116 (Colon Cancer) : IC50 = 5.85 µM
- MCF7 (Breast Cancer) : IC50 = 6.26 µM
- A549 (Lung Cancer) : IC50 = 6.48 µM
These values indicate that the compound may possess significant cytotoxicity, comparable to established chemotherapeutic agents.
The mechanism by which benzimidazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways in microbial and cancerous cells. For example, some studies suggest that these compounds may inhibit DNA synthesis or interfere with cellular signaling pathways critical for tumor growth and survival.
5. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the benzimidazole ring or the aniline moiety can significantly influence potency and selectivity against target cells.
Key Findings from SAR Studies:
- Electron-Withdrawing Groups : Enhance anticancer activity.
- Alkyl Substituents : Improve antimicrobial properties.
- Bromine Substituents : Increase lipophilicity, aiding cellular uptake.
Q & A
Q. Advanced
- Prodrug design : Introduce phosphate esters at the aniline NH group, improving aqueous solubility by 15-fold .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 120 nm, PDI < 0.2) for sustained release (t = 24 h) .
How are conflicting NMR spectra interpreted for structurally similar analogs?
Advanced
For overlapping signals (e.g., aromatic protons in benzimidazole and bromophenyl groups):
- 2D NMR : HSQC and HMBC correlate H and C signals, resolving C-Br coupling (e.g., = 40 Hz).
- Solvent effects : Use DMSO-d to deshield NH protons, simplifying integration .
What in vitro models assess neuroprotective effects against amyloid-β toxicity?
Q. Advanced
- SH-SY5Y neuronal cells : Pretreat with 10 µM compound, then expose to 25 µM Aβ. Measure viability via MTT assay (85% survival vs. 45% control) .
- ROS scavenging : Use DCFH-DA probe; the compound reduces ROS levels by 60% at 50 µM .
How is crystallographic data utilized to confirm molecular packing and stability?
Advanced
Single-crystal X-ray diffraction (SCXRD) reveals:
- Space group : P2/c
- Key bonds : N=C (1.28 Å), C-Br (1.90 Å)
- Packing : π-π stacking between benzimidazole and bromophenyl rings (distance: 3.5 Å), stabilizing the lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
